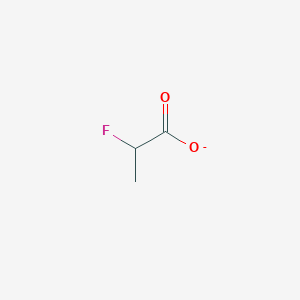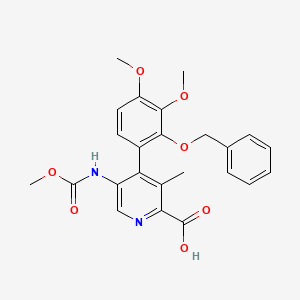
4-(3,4-Dimethoxy-2-phenylmethoxyphenyl)-5-(methoxycarbonylamino)-3-methylpyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- is a complex organic compound with a unique structure that includes a pyridine ring, multiple methoxy groups, and a phenylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Functionalization: The introduction of methoxy and phenylmethoxy groups can be achieved through electrophilic aromatic substitution reactions. The methoxycarbonyl group can be introduced using esterification reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of green chemistry principles to reduce waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), alkyl halides (R-X), nucleophiles (NH3, R-SH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals, polymers, or materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions, which can modulate its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): A simpler analog with a single carboxylic acid group.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): A structural isomer with the carboxylic acid group at the 4-position.
Uniqueness
2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- is unique due to its complex structure, which includes multiple functional groups and aromatic rings
Eigenschaften
CAS-Nummer |
61948-41-2 |
|---|---|
Molekularformel |
C24H24N2O7 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5-(methoxycarbonylamino)-3-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C24H24N2O7/c1-14-19(17(26-24(29)32-4)12-25-20(14)23(27)28)16-10-11-18(30-2)22(31-3)21(16)33-13-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3,(H,26,29)(H,27,28) |
InChI-Schlüssel |
PZKXATXEOWILIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CN=C1C(=O)O)NC(=O)OC)C2=C(C(=C(C=C2)OC)OC)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)
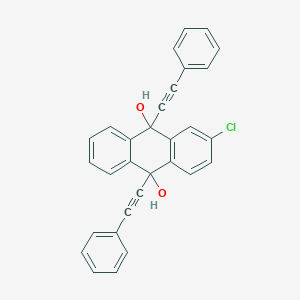
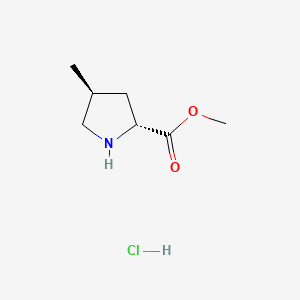
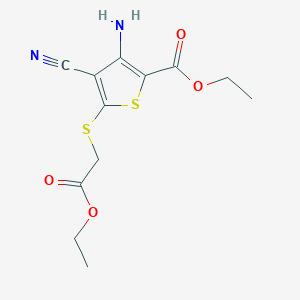
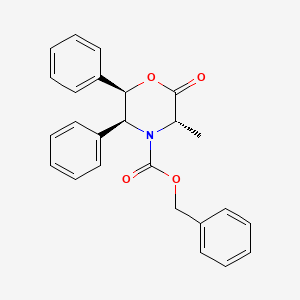


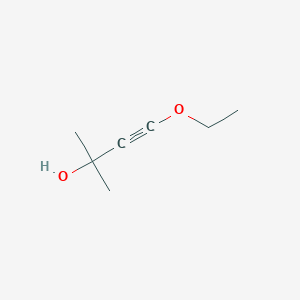
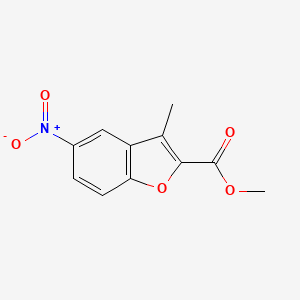
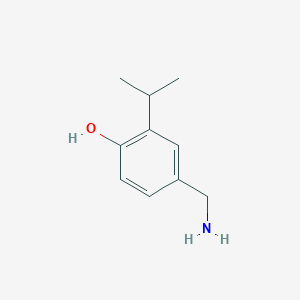
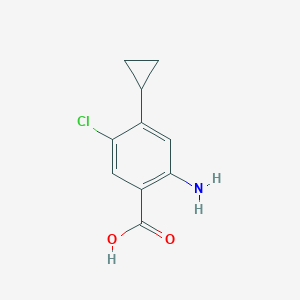

![2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide](/img/structure/B14016759.png)
